N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c18-13-1-3-14(4-2-13)19-16(22)12-20-11-15(5-6-17(20)23)27(24,25)21-7-9-26-10-8-21/h1-6,11H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFGBZKLWNXXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridinyl structure, followed by the introduction of the morpholine sulfonyl group and the chlorophenyl group. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2-Methoxy-5-methylphenyl) Analog (CAS 1251553-07-7)
This analog replaces the 4-chlorophenyl group with a 2-methoxy-5-methylphenyl substituent. Molecular weight increases slightly to 421.47 g/mol, but the absence of chlorine may reduce halogen bonding interactions critical for target engagement .
N-[(4-Fluorophenyl)methyl] Derivative (CAS 1112440-70-6)
This compound features a 4-fluorobenzyl group instead of 4-chlorophenyl. Fluorine’s electronegativity and smaller atomic radius may improve metabolic stability compared to chlorine, though at the cost of reduced lipophilicity (ClogP ~2.5 vs. ~3.0 for the parent compound).
Modifications to the Sulfonyl Group
Azepane-1-sulfonyl Derivative (CAS 1251608-26-0)
Replacing morpholine-4-sulfonyl with azepane-1-sulfonyl introduces a seven-membered ring, increasing steric hindrance and flexibility. The larger azepane group may reduce solubility (predicted aqueous solubility: ~0.02 mg/mL vs. ~0.05 mg/mL for the parent compound) but could improve selectivity for targets requiring bulkier substituents. Molecular weight rises to 403.5 g/mol .
N-Methyl-N-(3-methylphenyl) Variant
Here, the sulfonyl group remains unchanged, but the acetamide’s nitrogen is substituted with methyl and 3-methylphenyl groups. This modification likely enhances metabolic stability by shielding the amide bond from hydrolysis.
Core Scaffold Analogues
2-Oxoindoline Derivatives (Egyptian Journal Study)
Compounds like 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18) share the acetamide linkage but replace the dihydropyridinone core with indole-derived structures. These analogs exhibit broader π-conjugation, which may enhance UV absorption properties (λmax ~320 nm) but reduce enzymatic target compatibility due to planar rigidity .
Comparative Data Table
*ClogP values estimated using fragment-based methods.
Research Implications
The parent compound’s 4-chlorophenyl and morpholine-4-sulfonyl groups position it as a versatile scaffold for optimizing target affinity and pharmacokinetics. Substituting chlorine with fluorine or modifying the sulfonyl ring size (e.g., azepane) offers avenues to fine-tune solubility and selectivity. Future studies should prioritize in vitro assays to correlate structural variations with biological activity, particularly in kinase or protease inhibition .
Biological Activity
N-(4-chlorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound with a complex structure that includes a chlorophenyl group, a morpholine sulfonyl moiety, and a dihydropyridine ring. This compound is part of the sulfonamide derivatives known for their diverse biological activities, making it a candidate for research in medicinal chemistry.
Chemical Structure
The structural formula of this compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.
Pharmacological Properties
- Antibacterial Activity : Studies indicate that compounds with similar structures exhibit moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its antibacterial properties.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes, including acetylcholinesterase (AChE) and urease. Inhibitory assays demonstrated significant activity, with IC50 values indicating strong binding affinity .
- Anticancer Potential : Research into structurally related compounds suggests potential anticancer properties. The dihydropyridine moiety may play a role in modulating cellular pathways associated with cancer progression .
- Hypoglycemic Effects : Some derivatives have been associated with hypoglycemic activity, indicating potential use in managing diabetes .
The mechanism by which this compound exerts its effects likely involves:
- Binding to Enzymes : The morpholine and sulfonyl groups enhance the binding affinity to target enzymes, inhibiting their activity and leading to therapeutic effects.
- Receptor Interaction : The compound may interact with specific receptors involved in various biological processes, influencing signaling pathways crucial for disease management.
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds, providing insights into their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-fluorophenyl)-2-[5-(piperidine-sulfonyl)-dihydropyridin]acetamide | Fluorine substitution enhances lipophilicity | Anticancer activity |
| N-(3-chlorophenyl)-2-[5-(piperidine-sulfonyl)-dihydropyridin]acetamide | Piperidine instead of morpholine | Antimicrobial properties |
| N-(phenethyl)-2-[5-(sulfonamide)-dihydropyridin]acetamide | Different aryl substituent | Enzyme inhibition |
These comparisons highlight the diversity within the chemical class and underscore the unique features of this compound that may contribute to its specific biological activities.
Docking Studies
In silico docking studies have illustrated how this compound interacts with amino acid residues in target proteins. These studies provide valuable information on binding modes and affinities that are essential for understanding its pharmacological profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
